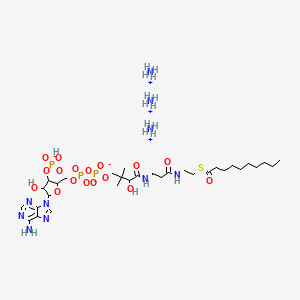

decanoyl Coenzyme A (ammonium salt)

Description

BenchChem offers high-quality decanoyl Coenzyme A (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about decanoyl Coenzyme A (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H63N10O17P3S |

|---|---|

Molecular Weight |

972.9 g/mol |

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3 |

InChI Key |

IWPPTKRPCYMCQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Decanoyl Coenzyme A Ammonium Salt

This guide provides an in-depth technical analysis of Decanoyl Coenzyme A (Decanoyl-CoA) in its ammonium salt form.[1][2] It is designed for researchers in metabolic profiling, structural biology, and drug discovery who require precise data on chemical architecture, stability, and analytical characterization.

Executive Summary

Decanoyl Coenzyme A (Decanoyl-CoA) is a medium-chain fatty acyl-thioester central to mitochondrial

Chemical Architecture & Properties

The molecule is a conjugate of Coenzyme A (CoA) and decanoic acid (C10:0), linked via a high-energy thioester bond.[1][2] In the ammonium salt form, the phosphate groups of the CoA moiety are neutralized by ammonium ions (

Structural Specifications

| Property | Detail |

| IUPAC Name | S-decanoate coenzyme A, ammonium salt |

| Common Name | Decanoyl-CoA triammonium |

| CAS Number | 1264-57-9 (Parent Free Acid) |

| Formula (Free Acid) | |

| Formula (Salt) | |

| Molecular Weight | 921.78 g/mol (Free Acid) + |

| Solubility | Water (>50 mg/mL), Methanol; Insoluble in non-polar organics (Hexane) |

| pKa Values | Phosphate 1 (~1.5), Phosphate 2 (~6.4), Adenine |

Structural Decomposition Diagram

The following diagram illustrates the modular assembly of Decanoyl-CoA, highlighting the critical thioester linkage susceptible to hydrolysis.

Figure 1: The ammonium ions stabilize the phosphate backbone, preventing aggregation and improving solubility in aqueous buffers.

Synthesis & Preparation

For high-purity applications, chemo-enzymatic synthesis is preferred over chemical acylation (e.g., using decanoyl chloride) to avoid side reactions with the adenine ring or ribose hydroxyls.[1][2]

Chemo-Enzymatic Protocol

Principle: Use of Acyl-CoA Synthetase (ACS) to catalyze the ligation of free decanoic acid and CoA-SH using ATP.[1][2]

-

Reaction Mix:

-

Incubation: 37°C for 2 hours. Monitor thioester formation at 260 nm (Adenine) and 232 nm (Thioester).[1][2]

-

Purification (Critical for Ammonium Salt):

-

Solid Phase Extraction (SPE): Load reaction onto a C18 Sep-Pak cartridge.

-

Wash: 25 mM Ammonium Acetate (pH 5.[1][2]5) to remove salts and enzymes.[1][2]

-

Elution: 60% Methanol in 25 mM Ammonium Acetate.

-

Lyophilization: Freeze-dry to remove water and excess ammonium acetate, yielding the pure ammonium salt powder.

-

Analytical Characterization

Accurate identification relies on observing the specific fragmentation of the CoA moiety and the retention of the decanoyl chain.

Mass Spectrometry (LC-MS/MS)

The ammonium salt is ideal for ESI-MS because the

| Transition ( | Fragment Identity | Collision Energy (eV) |

| 922.3 | Loss of ADP moiety (Neutral Loss -507 Da) | 25-30 |

| 922.3 | Pantetheine fragment | 35 |

| 922.3 | Adenosine-3',5'-diphosphate | 20 |

MS Fragmentation Pathway Diagram

Figure 2: The neutral loss of 507 Da (ADP) is the defining signature of Acyl-CoA species in positive mode MS.[1][2]

NMR Profile ( , 500 MHz, )

The ammonium salt shows distinct shifts compared to the free acid due to pH buffering.

-

0.88 ppm (t): Terminal methyl of decanoyl chain (

-

1.28 ppm (m): Bulk methylene protons (

-

2.41 ppm (t):

- 6.14 ppm (d): Anomeric ribose proton.[1][2]

- 8.25 / 8.52 ppm (s): Adenine aromatic protons.[1][2]

Biological Relevance & Applications

Decanoyl-CoA is a pivotal intermediate in the mitochondrial matrix.[1]

Metabolic Pathway: -Oxidation

It serves as the specific substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .[1][2] A block at this step (MCAD Deficiency) leads to the accumulation of medium-chain fatty acids and octanoylcarnitine.[1][2]

Figure 3: Decanoyl-CoA is converted to Trans-2-Decenoyl-CoA, generating reducing equivalents (FADH2).[1][2]

Handling, Stability & Storage

The thioester bond is thermodynamically unstable and prone to hydrolysis, particularly in alkaline conditions.

Storage Protocol

-

Temperature: -20°C (stable for 1-2 years); -80°C (stable for >5 years).[1][2]

-

Desiccation: Essential.[1][2] Hygroscopic ammonium salts will hydrolyze if exposed to moisture.[1][2]

Solution Stability

-

Buffer Recommendation: 25-50 mM Ammonium Acetate (pH 5.5).[1][2] Avoid phosphate buffers if using for MS (suppression effects).[1][2]

-

Freeze-Thaw: Limit to < 3 cycles. Aliquot immediately upon reconstitution.

References

-

Chemical Structure & Properties: PubChem.[1][2][4] Decanoyl-coenzyme A. National Library of Medicine.[1] [Link][1][2]

-

Synthesis Protocols: Peter, D. M., et al. (2016).[2][5] A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. MDPI Molecules. [Link][1][2]

-

Analytical Method (LC-MS): Basu, S. S., et al. (2011).[1][2] A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates. PMC. [Link]

Sources

Whitepaper: The Pivotal Role of Decanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation

Abstract

Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, represents a critical juncture in the mitochondrial β-oxidation of medium-chain fatty acids (MCFAs). Its metabolism is central to cellular energy homeostasis, particularly during periods of fasting or high metabolic demand. This technical guide provides an in-depth exploration of the biochemical journey of decanoyl-CoA through the β-oxidation spiral, the enzymatic machinery involved, its regulatory landscape, and the profound clinical implications of metabolic disruption. We delve into the pathophysiology of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where the flux through decanoyl-CoA is impaired, leading to life-threatening metabolic crises. Furthermore, this document furnishes researchers and drug development professionals with field-proven methodologies for the precise quantification of decanoyl-CoA, an essential tool for investigating metabolic diseases and therapeutic interventions.

Introduction: Decanoyl-CoA as a Central Metabolic Intermediate

Fatty acid β-oxidation (FAO) is the primary catabolic pathway for lipids, systematically dismantling fatty acyl-CoA molecules into acetyl-CoA units to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1] Fatty acids are classified by their carbon chain length, and the metabolism of medium-chain fatty acids (C6-C12) is particularly crucial for maintaining energy balance, especially in tissues like the heart and liver.[2]

Decanoyl-CoA (C10-CoA) is a key intermediate in this process.[3] It is generated from the oxidation of longer fatty acids, such as lauric acid (C12), and serves as the primary substrate for the fourth cycle of β-oxidation.[4] Its efficient processing is paramount; a disruption in its catabolism, as seen in inherited metabolic disorders, underscores its critical biological role and highlights it as a significant biomarker and therapeutic target.[5]

The Core Pathway: Mitochondrial β-Oxidation of Decanoyl-CoA

Once inside the mitochondrial matrix, decanoyl-CoA undergoes a four-step enzymatic spiral to yield octanoyl-CoA and acetyl-CoA.[4] This cycle involves dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, catalyzed by a suite of enzymes with specificity for medium-chain acyl-CoAs.

The Four-Step Enzymatic Cascade

The conversion of decanoyl-CoA to octanoyl-CoA is a highly efficient, sequential process. Each step is catalyzed by a specific enzyme, as detailed in the table below.

| Step | Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| 1. Dehydrogenation | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | trans-2-Decenoyl-CoA | FAD → FADH₂ |

| 2. Hydration | Enoyl-CoA Hydratase (Crotonase) | trans-2-Decenoyl-CoA, H₂O | (S)-3-Hydroxydecanoyl-CoA | None |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | (S)-3-Hydroxydecanoyl-CoA | 3-Oxodecanoyl-CoA | NAD⁺ → NADH + H⁺ |

| 4. Thiolysis | β-Ketoacyl-CoA Thiolase | 3-Oxodecanoyl-CoA, Coenzyme A | Octanoyl-CoA, Acetyl-CoA | None |

| Table 1: Summary of enzymes and reactions in the β-oxidation of decanoyl-CoA.[4][6][7] |

The initial and rate-limiting step for medium-chain fatty acids is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[2] This flavoenzyme introduces a double bond between the alpha and beta carbons of decanoyl-CoA, transferring electrons to FAD to form FADH₂.[6][8] The resulting FADH₂ can then donate its electrons to the electron transport chain to produce ATP. Subsequent reactions complete the cycle, shortening the acyl chain by two carbons and releasing a molecule of acetyl-CoA.

Figure 1: The enzymatic cycle of decanoyl-CoA β-oxidation.

Clinical Significance: MCAD Deficiency

The indispensable nature of decanoyl-CoA oxidation is starkly illustrated by Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common inherited disorder of fatty acid oxidation. Caused by mutations in the ACADM gene, this autosomal recessive condition leads to a dysfunctional or deficient MCAD enzyme.

Pathophysiological Cascade

Without functional MCAD, the dehydrogenation of medium-chain acyl-CoAs, including decanoyl-CoA and octanoyl-CoA, is blocked.[9] This enzymatic blockade triggers a cascade of deleterious metabolic events:

-

Accumulation of Upstream Metabolites: Decanoyl-CoA and other medium-chain acyl-CoAs accumulate in the mitochondria. These are subsequently conjugated to carnitine and exported into the bloodstream as acylcarnitines.

-

Energy Deficit: The halt in β-oxidation severely curtails the production of acetyl-CoA. During fasting, when glycogen stores are depleted, the liver cannot perform ketogenesis, and gluconeogenesis is impaired due to the lack of acetyl-CoA, a key allosteric activator.

-

Clinical Manifestations: The resulting energy crisis leads to the classic symptoms of MCADD: severe hypoketotic hypoglycemia, lethargy, vomiting, and can progress to seizures, coma, and sudden death if untreated. The accumulation of medium-chain fatty acids and their derivatives is also thought to be toxic to the liver and brain.[10]

Figure 2: Pathophysiological cascade in MCAD deficiency.

Diagnostic Biomarkers

The diagnosis of MCADD, often through newborn screening programs, relies on the detection of elevated medium-chain acylcarnitines in blood spots using tandem mass spectrometry (MS/MS).

| Biomarker | Matrix | Typical Finding in MCADD |

| Octanoylcarnitine (C8) | Dried Blood Spot / Plasma | Markedly Elevated |

| Decanoylcarnitine (C10) | Dried Blood Spot / Plasma | Elevated |

| Decenoylcarnitine (C10:1) | Dried Blood Spot / Plasma | Elevated |

| Acylcarnitine/Free Carnitine Ratio | Plasma | Increased |

| Table 2: Key diagnostic biomarkers for MCAD Deficiency.[11] |

The prominent elevation of octanoylcarnitine (C8) is the primary diagnostic marker, reflecting the backup of its immediate precursor, octanoyl-CoA, and the subsequent metabolism of accumulated decanoyl-CoA via alternative pathways.

Methodologies for the Study of Decanoyl-CoA

Accurate quantification of decanoyl-CoA and other acyl-CoA species is essential for both basic research and clinical diagnostics. Due to their low abundance and inherent instability, these analyses require highly sensitive and specific methods.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[13][14]

Protocol: Quantification of Decanoyl-CoA from Cell Culture by LC-MS/MS

This protocol provides a robust framework for the extraction and absolute quantification of decanoyl-CoA. The core principle is to rapidly quench metabolic activity, efficiently extract the acyl-CoAs, and use a stable isotope-labeled internal standard for precise quantification.

1. Materials

-

Homogenization Buffer: 10% Trichloroacetic Acid (TCA) in water.

-

Internal Standard (ISTD): D₃-decanoyl-CoA (or similar, e.g., C17:0-CoA).

-

Solid-Phase Extraction (SPE): C8 or mixed-mode cartridges.

-

LC-MS Grade Solvents: Acetonitrile, Methanol, Water.

-

LC-MS Buffer: Ammonium acetate or ammonium formate.

2. Sample Preparation Workflow

-

Cell Lysis & Quenching: Aspirate cell culture media. Immediately wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 2 mL of ice-cold methanol and scrape the cells. This step serves to lyse the cells and quench enzymatic activity.[13]

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 15 µL of 10 µM C15:0-CoA) to the methanol lysate.[13]

-

Extraction: Transfer the lysate to a tube and incubate at -80°C for 15 minutes. Centrifuge at high speed to pellet protein and cell debris. Transfer the supernatant containing the acyl-CoAs to a new tube.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample supernatant. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

-

Sample Concentration: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in a small volume of the initial LC mobile phase.

3. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column to separate the acyl-CoAs based on their hydrophobicity.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for decanoyl-CoA and the internal standard. This provides exceptional specificity and sensitivity.

Figure 3: Workflow for LC-MS/MS quantification of Acyl-CoAs.

Conclusion

Decanoyl-CoA is far more than a simple metabolic intermediate; it is a critical checkpoint in cellular energy production. Its smooth passage through the β-oxidation pathway, orchestrated primarily by the MCAD enzyme, is vital for metabolic flexibility and health. The severe pathology of MCAD deficiency serves as a powerful testament to this fact, establishing decanoyl-CoA and its derivatives as crucial biomarkers for disease diagnosis and monitoring. For researchers and drug developers, understanding the intricacies of decanoyl-CoA metabolism and mastering the analytical techniques to measure it are fundamental to advancing our knowledge of metabolic disorders and developing effective therapeutic strategies.

References

-

PubChem. (n.d.). Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

-

Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA. Reactome Pathway Database. Retrieved from [Link]

-

Sturm, M., et al. (2022). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. PMC. Retrieved from [Link]

-

Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA. Reactome Pathway Database. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]

-

Reactome. (n.d.). Decanoyl-CoA+FAD<=>trans-Dec-2-enoyl-CoA+FADH2. Reactome Pathway Database. Retrieved from [Link]

-

PubChem. (n.d.). Decanoyl-coa. National Center for Biotechnology Information. Retrieved from [Link]

-

Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]

-

Goetzman, E. S., et al. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. PMC. Retrieved from [Link]

-

Redondo-Collazo, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. Retrieved from [Link]

-

The Medical Biochemistry Page. (2025). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

-

Biology LibreTexts. (2026). 17.2: Oxidation of Fatty Acids. Retrieved from [Link]

-

Lecturio. (2021). Fatty acid β-oxidation. Retrieved from [Link]

-

van Eunen, K., et al. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLOS Computational Biology. Retrieved from [Link]

-

Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. Retrieved from [Link]

-

Chehaibi, K., et al. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. Retrieved from [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]

-

Yang, S. Y., et al. (1988). Enzymes of fatty acid beta-oxidation in developing brain. PubMed. Retrieved from [Link]

-

MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

-

Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]

-

Larson, T. R., & Browse, J. (2019). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. Retrieved from [Link]

-

Larson, T. R., & Browse, J. (2019). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. Retrieved from [Link]

-

Ferreira, G. C., et al. (2017). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. PMC. Retrieved from [Link]

-

Dirty Medicine. (2019). Fatty Acid (Beta) Oxidation. YouTube. Retrieved from [Link]

-

Abrankó, L., et al. (2018). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. Retrieved from [Link]

Sources

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]

- 5. Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB [foodb.ca]

- 6. Reactome | Decanoyl-CoA+FAD<=>trans-Dec-2-enoyl-CoA+FADH2 [reactome.org]

- 7. aocs.org [aocs.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]

- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]

- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

decanoyl-coa substrate specificity for MCAD enzyme

An In-depth Technical Guide to the Substrate Specificity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for Decanoyl-CoA

Authored by a Senior Application Scientist

Introduction: The Central Role of MCAD in Fatty Acid Metabolism

Medium-chain acyl-CoA dehydrogenase (MCAD), a homotetrameric flavoenzyme, is a cornerstone of mitochondrial β-oxidation. Its primary function is to catalyze the initial, rate-limiting step in the breakdown of medium-chain fatty acids, specifically those with acyl chain lengths of 6 to 12 carbons. This enzymatic reaction involves the α,β-dehydrogenation of the acyl-CoA substrate, a critical process for energy production, particularly during periods of fasting or prolonged exercise when glucose availability is limited. The electrons captured in this reaction are transferred to the electron transport chain via electron-transferring flavoprotein (ETF), ultimately contributing to ATP synthesis.

Given its pivotal role, the substrate specificity of MCAD is of paramount importance. The enzyme exhibits a distinct preference for medium-chain acyl-CoAs, with octanoyl-CoA (C8-CoA) generally considered its optimal substrate. However, its interaction with decanoyl-CoA (C10-CoA) is of significant interest, representing the upper limit of its preferred substrate length. Understanding the nuances of decanoyl-CoA binding and turnover is crucial for elucidating the enzyme's catalytic mechanism and for the development of therapeutic strategies for MCAD deficiency (MCADD), the most common inherited disorder of fatty acid oxidation.

This guide provides a comprehensive exploration of the substrate specificity of MCAD for decanoyl-CoA, delving into the structural basis of this interaction, robust methodologies for its characterization, and the implications for drug development.

Structural Determinants of MCAD Substrate Specificity

The specificity of MCAD for acyl-CoAs of defined chain lengths is not accidental; it is a finely tuned characteristic dictated by the architecture of its active site. The enzyme's substrate-binding pocket is a narrow, elongated cavity that accommodates the acyl chain of the substrate.

The key to MCAD's substrate preference lies in a specific region of the active site, often referred to as the "floor" of the pocket. This region is lined by specific amino acid residues that create a steric and electrostatic environment favorable for medium-chain fatty acids. For decanoyl-CoA, the 10-carbon acyl chain extends deep into this pocket. The terminal methyl group of the decanoyl chain is positioned in close proximity to the flavin ring of the FAD cofactor.

One of the most critical residues governing the upper limit of substrate length is glutamate 376 (E376). This residue is positioned at the back of the substrate-binding cavity and is believed to form a hydrogen bond with the thioester carbonyl of the acyl-CoA substrate, effectively locking it in the optimal position for catalysis. The precise positioning of E376 is thought to be a key reason why acyl-CoAs longer than 12 carbons are poor substrates for MCAD; their extended length would lead to a steric clash with this residue.

The following diagram illustrates the general workflow for investigating the structural basis of MCAD substrate specificity.

Caption: Workflow for structural analysis of MCAD's active site.

Kinetic Characterization of Decanoyl-CoA as an MCAD Substrate

A thorough understanding of an enzyme's interaction with its substrate requires detailed kinetic analysis. For MCAD and decanoyl-CoA, the key parameters to determine are the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m provides an indication of the affinity of the enzyme for the substrate, with a lower K_m suggesting higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Comparative Kinetic Parameters for MCAD with Various Acyl-CoA Substrates

The following table summarizes typical kinetic parameters for human MCAD with a range of acyl-CoA substrates. It is important to note that absolute values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Substrate (Acyl-CoA) | Chain Length | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| Hexanoyl-CoA | C6 | ~25 | ~10 | ~0.4 |

| Octanoyl-CoA | C8 | ~2-5 | ~15-20 | ~3-10 |

| Decanoyl-CoA | C10 | ~1-3 | ~10-15 | ~3-15 |

| Dodecanoyl-CoA | C12 | ~5-10 | ~5-8 | ~0.5-1.6 |

| Tetradecanoyl-CoA | C14 | >50 | <1 | <0.02 |

Data compiled from multiple sources for illustrative purposes.

As the data illustrates, while octanoyl-CoA often exhibits the highest catalytic efficiency, decanoyl-CoA is also an excellent substrate for MCAD, characterized by a low K_m and a high k_cat. This underscores its physiological relevance as a target for MCAD-mediated β-oxidation.

Experimental Protocol: Spectrophotometric Assay for MCAD Activity

A widely used and robust method for determining MCAD kinetics is the ferricenium-based spectrophotometric assay. This continuous assay monitors the reduction of ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.

Principle:

The FAD cofactor of MCAD is reduced during the dehydrogenation of decanoyl-CoA. The reduced FAD is then re-oxidized by an artificial electron acceptor, ferricenium, which in turn is reduced to ferrocene. The decrease in absorbance at 300 nm, corresponding to the reduction of ferricenium, is monitored over time.

Materials:

-

Purified MCAD enzyme

-

Decanoyl-CoA

-

Ferricenium hexafluorophosphate

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.6)

-

Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

-

Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. Keep this solution on ice and protected from light.

-

Prepare a series of decanoyl-CoA dilutions in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5 to 100 μM).

-

Set up the reaction mixture in a quartz cuvette. A typical reaction mixture (1 mL final volume) contains:

-

100 mM potassium phosphate buffer, pH 7.6

-

A fixed, saturating concentration of ferricenium hexafluorophosphate (e.g., 150 μM)

-

A specific concentration of decanoyl-CoA

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small, known amount of purified MCAD enzyme.

-

Monitor the decrease in absorbance at 300 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v₀).

-

Repeat steps 3-6 for each concentration of decanoyl-CoA.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max. The k_cat can then be calculated from V_max if the enzyme concentration is known (k_cat = V_max / [E]).

The following diagram outlines the workflow for this kinetic assay.

Caption: Workflow for determining MCAD kinetic parameters.

Implications for Drug Development and Disease

A thorough understanding of MCAD's substrate specificity for decanoyl-CoA has direct implications for the development of therapeutics for MCAD deficiency. MCADD is an autosomal recessive disorder characterized by the inability to properly metabolize medium-chain fatty acids. This leads to an accumulation of octanoyl and decanoyl species, which can be toxic and lead to life-threatening metabolic crises.

Current management of MCADD involves dietary modifications, including the avoidance of fasting and the supplementation with L-carnitine. However, there is a clear need for more targeted therapeutic interventions.

Potential Therapeutic Strategies:

-

Small Molecule Chaperones: For MCAD variants that are misfolded but retain some catalytic activity, small molecules could be designed to bind to the active site and stabilize the protein, promoting proper folding and trafficking. A detailed knowledge of the decanoyl-CoA binding site is essential for the rational design of such molecules.

-

Enzyme Replacement Therapy: The development of a recombinant, stable MCAD enzyme for therapeutic use requires a deep understanding of its catalytic properties to ensure the replacement enzyme has the desired activity profile.

-

Substrate Reduction Therapy: While less explored for MCADD, this approach would involve modulating the upstream pathways to reduce the load of medium-chain fatty acids reaching the mitochondria.

Conclusion

The specificity of MCAD for decanoyl-CoA is a finely tuned interplay of structural and electronic factors within the enzyme's active site. Decanoyl-CoA represents a key substrate at the upper end of MCAD's preferred range, and its efficient metabolism is vital for maintaining energy homeostasis. The experimental approaches detailed in this guide, from structural biology to enzyme kinetics, provide a robust framework for investigating this interaction. For researchers in both academic and industrial settings, a deep and quantitative understanding of the MCAD-decanoyl-CoA relationship is not merely an academic exercise; it is a critical foundation for the development of novel diagnostics and therapeutics for inherited metabolic diseases.

References

-

Title: Structure and function of the medium-chain acyl-CoA dehydrogenase. Source: Annual Review of Nutrition URL: [Link]

-

Title: The Acyl-CoA Dehydrogenases. Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease URL: [Link]

-

Title: Crystal structures of medium-chain acyl-CoA dehydrogenase from pig liver mitochondria with and without substrate. Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Kinetic and Spectroscopic Studies of Wild-Type and Mutant Human Medium-Chain Acyl-CoA Dehydrogenases. Source: Biochemistry URL: [Link]

-

Title: Medium-chain acyl-CoA dehydrogenase (MCAD) mutations identified by MS/MS-based newborn screening expand the cohort of patients with MCAD deficiency, leading to an improved understanding of its molecular basis. Source: Human Molecular Genetics URL: [Link]

An In-depth Technical Guide to Decanoyl Coenzyme A Ammonium Salt: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of decanoyl coenzyme A, focusing on its chemical properties, including its molecular weight and formula as an ammonium salt, its critical role in cellular metabolism, and detailed protocols for its handling and analysis. As a key intermediate in fatty acid metabolism, a thorough understanding of decanoyl coenzyme A is essential for researchers in various fields, including biochemistry, pharmacology, and drug development.

Part 1: Core Chemical and Physical Properties

Decanoyl coenzyme A is a thioester derivative of decanoic acid and coenzyme A.[1] Its structure is characterized by a 10-carbon acyl chain attached to the sulfhydryl group of coenzyme A. This structure imparts amphipathic properties to the molecule, with a long, hydrophobic carbon tail and a hydrophilic coenzyme A head.[1]

Molecular Formula and Weight

The chemical properties of decanoyl coenzyme A can vary depending on its salt form. The most commonly referenced forms are the free acid, monohydrate, and various salt forms, including the ammonium salt.

| Form | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Free Acid | C31H54N7O17P3S | 921.78 | The base molecule without any associated counter-ions or water molecules.[2][3][4] |

| Monohydrate | C31H54N7O17P3S • H2O | 939.80 | Contains one molecule of water per molecule of decanoyl coenzyme A.[5] |

| Ammonium Salt (Calculated) | C31H57N8O17P3S (mono-ammonium) | 938.83 | The exact salt form can vary. This table presents calculated values based on the addition of one, two, or three ammonium ions to the free acid form. |

| C31H60N9O17P3S (di-ammonium) | 955.88 | ||

| C31H63N10O17P3S (tri-ammonium) | 972.93 |

Note: The molecular weights for the ammonium salt are calculated based on the addition of the molecular weight of the ammonium ion (NH₄⁺, approx. 17.03 g/mol ) to the free acid form. The exact stoichiometry of the ammonium salt can vary depending on the preparation and purification methods.

Part 2: Biochemical Significance and Metabolic Role

Decanoyl coenzyme A is a pivotal intermediate in fatty acid metabolism, participating in both anabolic and catabolic pathways.[1] Its primary roles include serving as a substrate for β-oxidation and as a building block for the synthesis of more complex lipids.[1]

Role in Fatty Acid β-Oxidation

The breakdown of fatty acids for energy production, known as β-oxidation, involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. Decanoyl-CoA, as a medium-chain fatty acyl-CoA, is a key intermediate in this process.

Caption: Simplified workflow of fatty acid β-oxidation highlighting the position of Decanoyl-CoA.

Involvement in Fatty Acid Synthesis and Elongation

In addition to its role in degradation, decanoyl coenzyme A can also serve as a primer for fatty acid elongation systems, particularly in certain microorganisms like Mycobacterium smegmatis.[4]

Part 3: Experimental Protocols and Handling

The accurate and reliable use of decanoyl coenzyme A in research settings necessitates proper handling, storage, and analytical techniques.

Storage and Stability

Decanoyl coenzyme A is typically supplied as a solid and should be stored at -20°C to ensure its stability. For preparing stock solutions, it is recommended to dissolve the solid in an appropriate aqueous buffer. These solutions should be prepared fresh whenever possible, but can generally be stored as aliquots at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.

Analytical Methodology: LC-MS/MS for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of acyl-CoAs, including decanoyl-CoA, in biological samples.

Step-by-Step Experimental Workflow for Acyl-CoA Extraction and Analysis:

-

Sample Homogenization: Homogenize biological samples (e.g., cell pellets, tissue) in an ice-cold buffer, such as 100 mM KH2PO4, containing a suitable internal standard (e.g., heptadecanoyl-CoA).

-

Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.

-

Centrifugation: Pellet the precipitated proteins by centrifugation.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the acyl-CoAs with methanol.

-

-

Sample Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the acyl-CoAs using a suitable liquid chromatography method (e.g., reversed-phase UHPLC) and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Caption: A generalized workflow for the extraction and analysis of Acyl-CoAs from biological samples.

Part 4: Conclusion and Future Perspectives

Decanoyl coenzyme A is a fundamentally important molecule in cellular metabolism. A comprehensive understanding of its chemical properties and biological roles is crucial for advancing research in metabolic diseases, drug discovery, and biotechnology. The methodologies outlined in this guide provide a robust framework for the accurate and reliable study of this and other acyl-CoAs. Future research will likely focus on further elucidating the complex regulatory networks involving decanoyl-CoA and its potential as a biomarker or therapeutic target in various diseases.

References

-

Chem-Impex. (n.d.). Decanoyl coenzyme A monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164800, Decanoyl-coa. Retrieved from [Link]

-

FooDB. (2015, May 7). Showing Compound decanoyl-CoA (FDB030805). Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 18:0 Coenzyme A. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]

-

Zhang, Y., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Molecules, 22(10), 1649. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44216776, Decanoyl-coenzyme A. Retrieved from [Link]

-

Pseudomonas aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]

-

The Good Scents Company. (n.d.). decanoyl coenzyme A, 1264-57-9. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Retrieved from [Link]

-

Allen, D. K. (2016). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. The Plant Cell, 28(7), 1507–1524. Retrieved from [Link]

Sources

- 1. Showing Compound decanoyl-CoA (FDB030805) - FooDB [foodb.ca]

- 2. Decanoyl-coenzyme A | C31H54N7O17P3S | CID 44216776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decanoyl coenzyme A monohydrate | CAS 1264-57-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. decanoyl coenzyme A, 1264-57-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Metabolic Pathway of Medium-Chain Acyl-CoA Derivatives

Introduction: The Central Role of Medium-Chain Acyl-CoAs in Cellular Energetics

Medium-chain fatty acids (MCFAs), typically possessing aliphatic tails of 6 to 12 carbon atoms, represent a crucial energy source, particularly during periods of fasting or high metabolic demand.[1][2] Unlike their long-chain counterparts, MCFAs exhibit unique metabolic properties that allow for rapid absorption and oxidation. Once inside the cell, they are converted to their metabolically active form, medium-chain acyl-Coenzyme A (acyl-CoA) derivatives. These molecules are at the heart of a vital catabolic pathway, mitochondrial β-oxidation, which systematically disassembles the fatty acid backbone to generate a substantial yield of ATP.[3][4] Understanding the intricacies of this pathway is paramount for researchers in metabolic diseases, drug development targeting metabolic modulation, and nutritional science. This guide provides a detailed exploration of the metabolic journey of medium-chain acyl-CoA derivatives, from cellular entry to their ultimate conversion into energy, along with the regulatory networks that govern this process and the modern analytical techniques used for their investigation.

The Metabolic Core: Mitochondrial β-Oxidation of Medium-Chain Acyl-CoAs

The catabolism of medium-chain acyl-CoAs occurs predominantly within the mitochondrial matrix.[5] This process, known as β-oxidation, is a cyclical series of four enzymatic reactions that sequentially shortens the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[6]

Cellular Uptake and Activation

Medium-chain fatty acids can cross the cell membrane, likely through a combination of passive diffusion and protein-mediated transport.[7] Once in the cytoplasm, they must be "activated" before they can be metabolized. This activation is a critical step catalyzed by medium-chain acyl-CoA synthetase (MCAS) , which couples the fatty acid to Coenzyme A (CoA) to form the corresponding medium-chain acyl-CoA.[3][8] This reaction is ATP-dependent and proceeds in two steps: first, the formation of an acyl-adenylate intermediate, followed by the reaction with CoA to produce the acyl-CoA ester.[8]

Mitochondrial Entry: A Point of Divergence

A key distinction in the metabolism of medium-chain versus long-chain fatty acids lies in their transport into the mitochondrial matrix. Long-chain acyl-CoAs require the carnitine shuttle, a transport system involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[9][10] In contrast, medium-chain fatty acids can largely bypass this carnitine-dependent transport mechanism in tissues like the liver and kidney, diffusing directly across the inner mitochondrial membrane where they are then activated to acyl-CoAs within the matrix.[11][12] However, in heart and skeletal muscle, the oxidation of MCFAs appears to be more dependent on the carnitine shuttle.[12]

The Four Steps of the β-Oxidation Spiral

Once inside the mitochondrial matrix, medium-chain acyl-CoAs enter the β-oxidation spiral. Each turn of the spiral consists of four reactions:

-

Dehydrogenation by Acyl-CoA Dehydrogenase: The first and rate-limiting step is catalyzed by a family of chain-length specific acyl-CoA dehydrogenases. For medium-chain acyl-CoAs, this is primarily medium-chain acyl-CoA dehydrogenase (MCAD) .[1][3] MCAD introduces a double bond between the α (C2) and β (C3) carbons of the acyl-CoA, transferring electrons to flavin adenine dinucleotide (FAD) to form FADH2.[13]

-

Hydration by Enoyl-CoA Hydratase: The newly formed trans-Δ2-enoyl-CoA is then hydrated by enoyl-CoA hydratase , which adds a hydroxyl group to the β-carbon.[6][13]

-

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The resulting L-β-hydroxyacyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase (HAD) , converting the hydroxyl group into a keto group. This reaction reduces NAD+ to NADH.[13][14]

-

Thiolysis by β-Ketoacyl-CoA Thiolase: Finally, β-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a new acyl-CoA that is two carbons shorter.[6][13] This shortened acyl-CoA can then re-enter the β-oxidation spiral until the entire fatty acid chain is converted to acetyl-CoA.

The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle for further oxidation and ATP production, while the FADH2 and NADH are utilized by the electron transport chain.[4]

Caption: Mitochondrial β-oxidation of medium-chain acyl-CoA.

Regulatory Landscape: Orchestrating Metabolic Flux

The metabolism of medium-chain acyl-CoAs is tightly regulated to meet the cell's energetic needs and integrate with other metabolic pathways. This regulation occurs at both the transcriptional and allosteric levels.

Transcriptional Control

The expression of genes encoding the enzymes of β-oxidation is primarily under the control of the peroxisome proliferator-activated receptor alpha (PPARα) .[15][16] PPARα is a nuclear receptor that, upon activation by fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including MCAD.[3][15] This enhances their transcription, particularly during fasting or on a high-fat diet.[3][17] Another transcription factor, CCAAT/enhancer-binding protein alpha (C/EBPα) , also contributes to the activation of MCAD gene expression, especially in the liver and adipose tissue.[3]

Conversely, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) , a key regulator of lipogenesis, can suppress the expression of genes involved in fatty acid oxidation.[18]

Allosteric Regulation

The activity of β-oxidation enzymes is also modulated by the availability of substrates and the cellular energy state. High ratios of NADH/NAD+ and FADH2/FAD, indicative of a high energy state, can inhibit the dehydrogenases. Conversely, an abundance of acyl-CoA substrates and low energy charge will stimulate the pathway. For long-chain fatty acid oxidation, malonyl-CoA , the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1, thereby preventing futile cycling of fatty acid synthesis and degradation.[6][15][19] While medium-chain fatty acid import is less dependent on CPT1, the overall metabolic context dictated by malonyl-CoA levels still influences the flux through β-oxidation.

Caption: Transcriptional and allosteric regulation of β-oxidation.

Experimental Methodologies for Investigating Medium-Chain Acyl-CoA Metabolism

Studying the intricate details of medium-chain acyl-CoA metabolism requires robust and sensitive analytical techniques. The low abundance and inherent instability of acyl-CoA species present significant analytical challenges.[20]

Acyl-CoA Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the comprehensive and quantitative analysis of acyl-CoA profiles in biological samples.[20][21][22] This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[20]

Principle:

-

Extraction: Acyl-CoAs are extracted from cells or tissues, typically using an acidic organic solvent mixture to precipitate proteins and preserve the integrity of the acyl-CoAs.

-

Separation: The extracted acyl-CoAs are separated based on their physicochemical properties using a reversed-phase LC column (e.g., C8 or C18).[20]

-

Detection and Quantification: The separated acyl-CoAs are ionized and introduced into a tandem mass spectrometer. For each acyl-CoA species, a specific precursor ion is selected, fragmented, and a characteristic product ion is detected. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex biological matrices.[23]

Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis [20]

| Feature | LC-MS/MS | HPLC-UV | HPLC-Fluorescence | Enzymatic Assay (Fluorometric) |

| Sensitivity | Very High | Moderate | High | High |

| Selectivity | Very High | Low | Moderate | High (for total CoA) |

| Throughput | Moderate | High | Moderate | High |

| Coverage | Comprehensive | Limited | Limited | Total CoA or specific acyl-CoA |

| Instrumentation Cost | High | Low | Moderate | Low |

Step-by-Step Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

-

Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing tissues in liquid nitrogen or using cold methanol for cell cultures.

-

Homogenization and Extraction: Homogenize the frozen tissue or cell pellet in a pre-chilled extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

-

Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis:

-

Inject a defined volume of the supernatant onto a reversed-phase LC column.

-

Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform detection using a tandem mass spectrometer operating in positive ion mode with MRM transitions specific for each medium-chain acyl-CoA of interest.

-

-

Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of a known concentration of an internal standard.

Caption: Workflow for acyl-CoA profiling by LC-MS/MS.

Clinical Significance: Inborn Errors of Metabolism

Defects in the medium-chain acyl-CoA metabolic pathway can have severe clinical consequences. The most common is Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , an autosomal recessive disorder caused by mutations in the ACADM gene.[1][2][24] Individuals with MCADD are unable to properly oxidize medium-chain fatty acids, leading to an accumulation of medium-chain acyl-CoAs and their derivatives, particularly during periods of fasting or illness.[3] This can result in hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and even sudden infant death.[1][25] Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry have been instrumental in the early detection and management of MCADD, which primarily involves the avoidance of fasting.[26]

Conclusion and Future Directions

The metabolic pathway of medium-chain acyl-CoA derivatives is a cornerstone of cellular energy homeostasis. Its efficient operation is crucial for maintaining metabolic flexibility and providing a rapid source of energy. The elucidation of this pathway, its regulatory mechanisms, and the development of sophisticated analytical techniques have provided profound insights into both normal physiology and the pathophysiology of metabolic diseases. Future research will likely focus on the finer points of tissue-specific regulation, the interplay between medium-chain fatty acid metabolism and other cellular processes such as signaling and epigenetics, and the development of novel therapeutic strategies targeting this pathway for the treatment of metabolic disorders.

References

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

- García-Berumen, G., et al. (2021). Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E559-E568.

- Schreurs, M., Kuipers, F., & van der Leij, F. R. (2010). Regulatory enzymes of mitochondrial beta-oxidation as targets for treatment of the metabolic syndrome. Obesity Reviews, 11(5), 380-388.

-

MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. Retrieved from [Link]

- Fritz, V., & Fajas, L. (2018). Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia. Frontiers in Cell and Developmental Biology, 6, 126.

- Vockley, J., & Whiteman, D. A. (2002). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of inherited metabolic disease, 25(3), 189-216.

- Vianey-Saban, C., et al. (1998). The inborn errors of mitochondrial fatty acid oxidation. Journal of inherited metabolic disease, 21(5), 446-464.

- Geyer, R., et al. (2021). Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 321(4), E559-E568.

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

- Grosse, P., & Grosse, C. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In StatPearls.

- Iacobazzi, V., et al. (2013). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation. International Journal of Molecular Sciences, 14(2), 2733-2751.

-

Taylor & Francis. (n.d.). Carnitine shuttle – Knowledge and References. Retrieved from [Link]

- Reddy, J. K., & Rao, M. S. (2018). Beta (β)-Oxidation of Fatty Acid and its associated Disorders. International Journal of Science and Research, 7(12), 1113-1118.

- Prentki, M., & Nolan, C. J. (2006). Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. The Journal of endocrinology, 190(3), 559-573.

-

Boston Children's Hospital. (n.d.). Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Retrieved from [Link]

- Haynes, C. A., et al. (2020). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. In Plant Lipids (pp. 231-252). Humana, New York, NY.

-

Encyclopedia.pub. (n.d.). Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation. Retrieved from [Link]

- Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(8), 1337-1346.

- Hisanaga, Y., et al. (2009). Structural snapshots for the conformation-dependent catalysis by human medium-chain acyl-coenzyme A synthetase ACSM2A. Journal of molecular biology, 389(1), 180-193.

- van Eunen, K., et al. (2015). Inborn errors in fatty-acid metabolism: Living on the edge. The FEBS journal, 282(13), 2419-2431.

-

National Center for Biotechnology Information. (2023). Biochemistry, Fatty Acid Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Inborn error of lipid metabolism. Retrieved from [Link]

- Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9119-9126.

- Poulsen, K. L., et al. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv.

-

ResearchGate. (n.d.). Simplified pathway of medium chain acyl-CoA dehydrogenase (MCAD) deficiency within the beta oxidation spiral of fatty acids. Retrieved from [Link]

- Kelly, D. P., et al. (1992). Structural Organization and Regulatory Regions of the Human Medium-Chain acyl-CoA Dehydrogenase Gene. Biochemistry, 31(1), 299-306.

- Ferré, P. (2004). Transcriptional Regulation of Hepatic Fatty Acid Metabolism. In Liver Gene Expression (pp. 27-46). Springer, Boston, MA.

-

The Medical Biochemistry Page. (n.d.). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]

-

Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]

- Mason, E., Hindmarch, C. C. T., & Dunham-Snary, K. J. (2022). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Endocrinology, Diabetes & Metabolism, 5(6), e385.

-

ResearchGate. (n.d.). Fatty acid import into mitochondria. Retrieved from [Link]

-

Assay Genie. (2023). Beta Oxidation of Fatty Acids. Retrieved from [Link]

-

Dirty Medicine. (2019, July 18). Fatty Acid (Beta) Oxidation [Video]. YouTube. [Link]

-

Reactome. (n.d.). Mitochondrial Fatty Acid Beta-Oxidation. Retrieved from [Link]

-

Reddit. (2026, February 16). Hi! Just added three more examples of flash sheets to the doc. Helped me score in the 100th percentile. These are the final three for B/B! If you have Qs ask away. [Fatty Acid Synthesis / Beta Oxidation / Cori Cycle]. r/Mcat. [Link]

- Ghisla, S., et al. (1998). Mechanism of activation of acyl-CoA substrates by medium chain acyl-CoA dehydrogenase: interaction of the thioester carbonyl with the flavin adenine dinucleotide ribityl side chain. Biochemistry, 37(38), 13211-13221.

- Kerner, J., & Hoppel, C. (2000). Fatty acid import into mitochondria. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(1), 1-17.

- Mayer, K., et al. (2014). Impact of short- and medium-chain fatty acids on mitochondrial function in severe inflammation. JPEN. Journal of parenteral and enteral nutrition, 38(5), 623-630.

- Wang, Y., et al. (2018). Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism. PloS one, 13(2), e0191182.

- Tsujino, S., et al. (2023). Ingestion of triglycerides containing medium-and long-chain fatty acids can increase metabolism of ingested long-chain triglycerides in overweight persons. Frontiers in nutrition, 10, 1276214.

-

MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

- Vockley, J., et al. (2016). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.

Sources

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. assaygenie.com [assaygenie.com]

- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 6. aocs.org [aocs.org]

- 7. reddit.com [reddit.com]

- 8. Structural snapshots for the conformation-dependent catalysis by human medium-chain acyl-coenzyme A synthetase ACSM2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Regulatory enzymes of mitochondrial beta-oxidation as targets for treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]

- 22. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 23. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]

- 24. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 25. emedicine.medscape.com [emedicine.medscape.com]

- 26. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Differences Between Decanoyl-CoA and Decanoic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This guide provides a detailed exploration of the distinct metabolic pathways of decanoic acid and its activated form, decanoyl-CoA. It moves beyond a simple comparison to offer a comprehensive analysis of the enzymatic processes, cellular compartmentalization, and regulatory mechanisms that differentiate the metabolism of these two molecules. The structure is designed to build a clear understanding from the initial activation step to their ultimate metabolic fates, with a focus on the implications for scientific research and therapeutic development.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

As a Senior Application Scientist, the following guide is synthesized with technical accuracy and field-proven insights.

Introduction: The Crucial Divide Between a Fatty Acid and its Acyl-CoA Ester

Decanoic acid, a 10-carbon saturated medium-chain fatty acid (MCFA), and its thioester derivative, decanoyl-CoA, are central players in cellular energy metabolism.[1][2] While inextricably linked, their metabolic roles are not interchangeable. The fundamental difference lies in the activation of decanoic acid to decanoyl-CoA, a process that commits the carbon skeleton to specific catabolic and anabolic pathways. This guide will dissect the divergent metabolic journeys of these two molecules, highlighting the critical enzymatic control points and subcellular locations that define their distinct physiological functions.

1. The Gateway to Metabolism: Activation of Decanoic Acid to Decanoyl-CoA

For decanoic acid to be utilized in most metabolic processes, particularly for energy production, it must first be activated by conjugation with Coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases.

-

Enzymatic Machinery : Medium-chain acyl-CoA synthetases, located in the mitochondrial matrix, are primarily responsible for this activation.[3] Unlike long-chain fatty acids, which are activated in the cytosol and require the carnitine shuttle to enter the mitochondria, medium-chain fatty acids like decanoic acid can cross the inner mitochondrial membrane and be activated within the matrix.[3][4]

-

Cellular Location : The primary site of activation for β-oxidation is the mitochondrial matrix.[3]

2. The Central Catabolic Route: Metabolism of Decanoyl-CoA via β-Oxidation

Once formed, decanoyl-CoA is a prime substrate for mitochondrial β-oxidation, a cyclical process that systematically shortens the fatty acid chain to produce energy.[5][6]

-

The β-Oxidation Spiral : Decanoyl-CoA enters the β-oxidation pathway, a four-step process involving dehydrogenation, hydration, oxidation, and thiolysis.[4] Each cycle removes a two-carbon unit in the form of acetyl-CoA, which can then enter the citric acid cycle for further energy generation.[4][6] The process continues until the 10-carbon chain is completely oxidized.[5][7][8]

-

Energy Yield : The complete oxidation of one molecule of decanoyl-CoA yields a significant amount of ATP, making it an efficient energy source.[4]

Experimental Protocol: In Vitro β-Oxidation Assay

A step-by-step methodology to measure the rate of β-oxidation of decanoyl-CoA in isolated mitochondria.

-

Mitochondrial Isolation : Isolate mitochondria from a relevant tissue source (e.g., liver, heart) using differential centrifugation.

-

Reaction Buffer : Prepare a reaction buffer containing essential cofactors for β-oxidation, such as NAD+, FAD, and CoA.

-

Substrate Addition : Add decanoyl-CoA to initiate the reaction. The use of radiolabeled decanoyl-CoA (e.g., [1-¹⁴C]decanoyl-CoA) is common to track the production of radiolabeled acetyl-CoA.

-

Measurement : The rate of β-oxidation can be determined by measuring the production of NADH and FADH2 spectrophotometrically or by quantifying the formation of radiolabeled acetyl-CoA.

Causality Behind Experimental Choices : The use of isolated mitochondria allows for the specific study of this metabolic pathway without interference from other cellular processes. Radiolabeling provides a highly sensitive and direct measure of pathway flux.

3. The Multifaceted Roles of Decanoic Acid: Beyond a Simple Fuel Source

Free decanoic acid exhibits a more diverse range of metabolic and signaling functions compared to its CoA-activated form.

-

Alternative Metabolic Fates :

-

Fatty Acid Synthesis : In certain cell types, such as glioblastoma cells, decanoic acid has been shown to stimulate fatty acid synthesis.[3][9][10] This involves cytosolic pathways where decanoic acid can be elongated and incorporated into more complex lipids.[3]

-

Ketone Body Production : In the liver, the acetyl-CoA derived from the β-oxidation of decanoic acid can be used for the synthesis of ketone bodies, which are important alternative energy sources for the brain and other tissues, particularly during periods of low glucose availability.[3][11]

-

-

Signaling and Regulatory Functions :

-

Receptor Modulation : Decanoic acid has been identified as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[12][13] This interaction can influence gene expression related to fatty acid storage and glucose sensitivity.[12]

-

Neurological Effects : Decanoic acid can cross the blood-brain barrier and has demonstrated neuroprotective and anticonvulsant properties.[14][15][16] These effects are thought to be mediated, in part, by its ability to modulate mitochondrial function and potentially act as a signaling molecule in the brain.[13][17]

-

Autophagy Induction : Studies have shown that decanoic acid can stimulate autophagy, a cellular process involved in the degradation and recycling of cellular components.[15]

-

Diagram: Divergent Metabolic Fates

Caption: Divergent metabolic pathways of decanoic acid and decanoyl-CoA.

4. Comparative Summary

| Feature | Decanoic Acid Metabolism | Decanoyl-CoA Metabolism |

| Primary State | Free fatty acid | Acyl-CoA thioester |

| Initial Step | Activation to Decanoyl-CoA | Already activated |

| Primary Location | Cytosol, Mitochondria | Mitochondrial Matrix |

| Primary Role | Precursor for catabolism and anabolism, signaling molecule | Intermediate in β-oxidation |

| Key Pathways | Activation, Fatty Acid Synthesis, Ketogenesis, PPARγ signaling | β-Oxidation, Citric Acid Cycle |

The distinct metabolic profiles of decanoic acid and decanoyl-CoA have significant implications for therapeutic development.

-

Targeting Specific Enzymes : The enzymes involved in the activation and metabolism of these molecules, such as acyl-CoA synthetases and enzymes of the β-oxidation pathway, represent potential drug targets for modulating fatty acid metabolism in various diseases.[18]

-

Nutritional and Pharmacological Interventions : Understanding the differential effects of decanoic acid and its derivatives is crucial for designing effective ketogenic diets and other metabolic-based therapies for conditions like epilepsy and Alzheimer's disease.[10][11][14] The ability of decanoic acid to act as a signaling molecule opens up new avenues for developing drugs that mimic or enhance these effects.[12][13][15]

-

Metabolic Engineering : The principles of decanoic acid metabolism are being applied in metabolic engineering to produce valuable chemicals and biofuels from renewable resources by leveraging pathways like the reversal of β-oxidation.[19]

PART 3: VISUALIZATION & FORMATTING

All data is summarized in the table above. The experimental protocol is detailed in section 2. The signaling pathway diagram is provided in section 3.

References

-

Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA - Reactome Pathway Database. (n.d.). Retrieved from

-

Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem - NIH. (n.d.). Retrieved from

-

Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA - Reactome Pathway Database. (n.d.). Retrieved from

-

Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - Frontiers. (2020, July 22). Retrieved from

-

Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - ResearchGate. (2020, July 23). Retrieved from

-

Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed Central. (2020, July 23). Retrieved from

-

(PDF) Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid - ResearchGate. (n.d.). Retrieved from

-

Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer's Disease Models - PMC. (2025, December 16). Retrieved from

-

Decanoic Acid May Lead to a New Generation of Diabetes Drugs - LabMedica. (2011, December 12). Retrieved from

-

Decanoic Acid | 334-48-5 - Benchchem. (n.d.). Retrieved from

-

Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes - Frontiers. (2019, June 03). Retrieved from

-

Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem - NIH. (n.d.). Retrieved from

-

Decanoic Acid | C10H20O2 | CID 2969 - PubChem - NIH. (n.d.). Retrieved from

-

Decanoic Acid Stimulates Autophagy in D. discoideum - MDPI. (2021, October 29). Retrieved from

-

Decanoic acid - Metabolism-based Therapies for Epilepsy Workshop - YouTube. (2020, October 05). Retrieved from

-

Perfluoro-N-decanoic acid effects on enzymes of fatty acid metabolism - PubMed. (n.d.). Retrieved from

-

Relationship between Dietary Decanoic Acid and Coronary Artery Disease: A Population-Based Cross-Sectional Study - MDPI. (2023, October 10). Retrieved from

-

Selective production of decanoic acid from iterative reversal of β-oxidation pathway - PubMed. (2018, May 15). Retrieved from

-

Metabolic consequences of cellular exposure to decanoic acid - UCL Discovery. (n.d.). Retrieved from

-

Beta oxidation - Wikipedia. (n.d.). Retrieved from

-

CAS 1264-57-9: Decanoyl CoA - CymitQuimica. (n.d.). Retrieved from

-

Fatty acid beta oxidation - Abcam. (n.d.). Retrieved from

-

Decanoyl-CoA (N-C10:0CoA) (PAMDB000670) - P. aeruginosa Metabolome Database. (n.d.). Retrieved from

-

Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910) - FooDB. (2011, September 21). Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 4. Fatty acid beta oxidation | Abcam [abcam.com]

- 5. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]

- 12. Decanoic Acid May Lead to a New Generation of Diabetes Drugs - BioResearch - Labmedica.com [labmedica.com]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Metabolic consequences of cellular exposure to decanoic acid - UCL Discovery [discovery.ucl.ac.uk]

- 17. youtube.com [youtube.com]

- 18. Perfluoro-N-decanoic acid effects on enzymes of fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective production of decanoic acid from iterative reversal of β-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoyl-CoA: The Medium-Chain Metabolic Nexus

Technical Guide for Lipid Researchers & Drug Developers

Executive Summary: The C10-CoA Distinctive

Decanoyl-CoA (C10:0-CoA) is not merely a transient intermediate in the beta-oxidation spiral; it represents a critical physicochemical inflection point in lipid metabolism. Unlike short-chain acyl-CoAs (water-soluble) or long-chain acyl-CoAs (membrane-bound, requiring carnitine shuttles), Decanoyl-CoA occupies a "Goldilocks" zone of amphiphilicity. It serves as a specific substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) , a bottleneck enzyme in mitochondrial energy production, and acts as a pivotal precursor in specialized biosynthetic pathways, including bacterial polyhydroxyalkanoate (PHA) synthesis and rare post-translational protein acylations.

This guide dissects the role of Decanoyl-CoA across three distinct biological systems: Mammalian Mitochondria (Energy/Pathology), Bacterial Cytosol (Biopolymer Synthesis), and Analytical Chemistry (Quantification).

Physicochemical Properties & Compartmentalization

The metabolic fate of Decanoyl-CoA is dictated by its solubility and transport kinetics.

| Property | Specification | Biological Implication |

| Chain Length | 10 Carbons (Medium) | Diffuses through mitochondrial inner membrane without CPT1 regulation (unlike C16+). |

| Hydrophobicity | LogP ~ 3.5 (Est.) | Sufficiently soluble for cytosolic transferases but hydrophobic enough for membrane anchoring. |

| Stability | Thioester bond | High-energy bond ( |

| Critical Micelle Conc. | ~20-50 µM | Forms micelles at lower concentrations than Acetyl-CoA, affecting enzyme kinetics (substrate inhibition). |

Core Metabolic Nodes

Node A: Mitochondrial Beta-Oxidation (The Energy Highway)

In mammalian tissues, C10-CoA is primarily a catabolic intermediate. It is the specific high-affinity substrate for MCAD (ACADM gene) .

-

Mechanism: MCAD catalyzes the dehydrogenation of C10-CoA to trans-2-Decenoyl-CoA using FAD as an electron acceptor.

-

Pathology (MCAD Deficiency): This is the most common fatty acid oxidation disorder. A defect in MCAD leads to the accumulation of C10-CoA.

-

Toxic Consequence: Accumulated C10-CoA inhibits the mitochondrial urea cycle and gluconeogenesis.

-

Diagnostic Marker: The "mitochondrial backlog" forces the conversion of C10-CoA to Decanoylcarnitine (C10-Carnitine) and Decanoylglycine , which are excreted in urine/blood.

-

Node B: The PHA Biosynthetic Shunt (Bacterial Anabolism)

In Pseudomonas species (e.g., P. putida), Decanoyl-CoA is diverted from oxidation to polymer synthesis, creating medium-chain length Polyhydroxyalkanoates (mcl-PHAs)—biodegradable plastics.

-

The PhaG Link: The enzyme PhaG (3-hydroxyacyl-ACP:CoA transacylase) is the metabolic bridge. It intercepts the fatty acid synthesis (FAS II) pathway.

-

FAS II: Produces (R)-3-hydroxydecanoyl-ACP.

-

PhaG Action: Converts (R)-3-hydroxydecanoyl-ACP

(R)-3-hydroxydecanoyl-CoA. -

Polymerization: PhaC (PHA synthase) polymerizes these CoA thioesters into mcl-PHA.

-

-

Why C10? Pseudomonas PHA synthases have strict specificity for C8-C12 chain lengths, making C10-CoA the optimal monomer precursor.

Node C: Acylation & Signaling

While protein palmitoylation (C16) is dominant, medium-chain acylation exists.

-

Ghrelin O-Acyltransferase (GOAT): While octanoyl-CoA (C8) is the primary substrate for activating the hunger hormone ghrelin, decanoyl-CoA is a competitive alternative substrate. The enzyme's hydrophobic pocket size-selects for C8/C10, excluding longer chains.

Experimental Protocol: Extraction & Quantification

Objective: Isolate C10-CoA from liver tissue or bacterial pellets without hydrolysis.

Reagents

-

Extraction Buffer: 100 mM KH

PO -

Organic Solvent: Isopropanol:Acetonitrile (1:1 v/v).

-

Internal Standard:

C

Step-by-Step Methodology

-

Quenching: Immediately snap-freeze tissue in liquid nitrogen.

-

Homogenization: Pulverize 50 mg tissue in 500 µL Extraction Buffer + 500 µL Isopropanol containing 10 pmol Internal Standard.

-

Note: The phosphate/isopropanol mix precipitates enzymes immediately, stopping metabolic turnover.

-

-

Phase Separation: Add 200 µL Saturated (NH

) -

Centrifugation: Spin at 2,000 x g for 10 min at 4°C.

-

Collection: The upper organic phase contains Acyl-CoAs. The lower aqueous phase contains salts/proteins.

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3).

-

Mobile Phase: (A) H

O + 5mM NH -

SRM Transition: Precursor [M-2H]

-

Pathway Visualization

Diagram 1: The Decanoyl-CoA Metabolic Hub